molecular formula C8H8BrF B050248 2-Fluoro-4-methylbenzyl bromide CAS No. 118745-63-4

2-Fluoro-4-methylbenzyl bromide

Cat. No.: B050248
CAS No.: 118745-63-4
M. Wt: 203.05 g/mol
InChI Key: SSDOQXRIONFILC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-4-methylbenzyl bromide can be synthesized through the bromination of 2-fluoro-4-methylbenzyl alcohol. The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process generally includes the bromination of 2-fluoro-4-methylbenzyl alcohol in the presence of a catalyst to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methylbenzyl bromide primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in nucleophilic substitution reactions (S_N2) and elimination reactions (E2) .

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-fluoro-4-methylbenzyl bromide involves its ability to act as an electrophile in nucleophilic substitution reactions. The bromine atom is a good leaving group, allowing nucleophiles to attack the carbon atom to which the bromine is attached. This results in the formation of new carbon-nucleophile bonds and the release of bromide ions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methylbenzyl chloride
  • 2-Fluoro-4-methylbenzyl iodide
  • 2-Fluoro-4-methylbenzyl fluoride

Comparison

2-Fluoro-4-methylbenzyl bromide is unique due to the presence of both a fluorine and a bromine atom on the benzyl ring. This combination of substituents provides distinct reactivity patterns compared to its analogs. For example, the bromine atom makes it more reactive in nucleophilic substitution reactions compared to 2-fluoro-4-methylbenzyl fluoride, while the fluorine atom imparts different electronic properties compared to 2-fluoro-4-methylbenzyl chloride and 2-fluoro-4-methylbenzyl iodide .

Properties

IUPAC Name

1-(bromomethyl)-2-fluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDOQXRIONFILC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380962
Record name 2-Fluoro-4-methylbenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118745-63-4
Record name 2-Fluoro-4-methylbenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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